REACTION_CXSMILES
|
[ClH:1].[C:2]([NH:5][CH2:6][CH2:7][NH:8][C:9](=O)[C:10]1C=CC=[C:12](/[CH:16]=[CH:17]/[C:18]2C3C(=CC=CC=3)[NH:20][N:19]=2)C=1)(=[O:4])[CH3:3].[NH:28]1[C:36]2C(=CC=CC=2)C(/C=C/C2C=C(C=CC=2)C(O)=[O:43])=N1.[CH3:48][N:49]1[CH2:54][CH2:53]OC[CH2:50]1>>[C:2]([NH:5][CH2:6][CH2:7][NH2:8])(=[O:4])[CH3:3].[OH2:43].[OH:43][N:19]1[C:18]2[CH:17]=[CH:16][CH:12]=[CH:53][C:54]=2[N:49]=[N:20]1.[ClH:1].[CH2:9]([N:8]=[C:7]=[N:28][CH2:36][CH2:53][CH2:54][N:49]([CH3:48])[CH3:50])[CH3:10] |f:0.1,5.6,7.8|
|
Name
|
|
Quantity
|
420 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)NCCNC(C1=CC(=CC=C1)\C=C\C1=NNC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)/C=C/C=1C=C(C(=O)O)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.82 mmol | |
AMOUNT: MASS | 290 mg |
Name
|
|
Type
|
product
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.46 mmol | |
AMOUNT: MASS | 332 mg |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.66 mmol | |
AMOUNT: MASS | 510 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[C:2]([NH:5][CH2:6][CH2:7][NH:8][C:9](=O)[C:10]1C=CC=[C:12](/[CH:16]=[CH:17]/[C:18]2C3C(=CC=CC=3)[NH:20][N:19]=2)C=1)(=[O:4])[CH3:3].[NH:28]1[C:36]2C(=CC=CC=2)C(/C=C/C2C=C(C=CC=2)C(O)=[O:43])=N1.[CH3:48][N:49]1[CH2:54][CH2:53]OC[CH2:50]1>>[C:2]([NH:5][CH2:6][CH2:7][NH2:8])(=[O:4])[CH3:3].[OH2:43].[OH:43][N:19]1[C:18]2[CH:17]=[CH:16][CH:12]=[CH:53][C:54]=2[N:49]=[N:20]1.[ClH:1].[CH2:9]([N:8]=[C:7]=[N:28][CH2:36][CH2:53][CH2:54][N:49]([CH3:48])[CH3:50])[CH3:10] |f:0.1,5.6,7.8|
|
Name
|
|
Quantity
|
420 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)NCCNC(C1=CC(=CC=C1)\C=C\C1=NNC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)/C=C/C=1C=C(C(=O)O)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.82 mmol | |
AMOUNT: MASS | 290 mg |
Name
|
|
Type
|
product
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.46 mmol | |
AMOUNT: MASS | 332 mg |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.66 mmol | |
AMOUNT: MASS | 510 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[C:2]([NH:5][CH2:6][CH2:7][NH:8][C:9](=O)[C:10]1C=CC=[C:12](/[CH:16]=[CH:17]/[C:18]2C3C(=CC=CC=3)[NH:20][N:19]=2)C=1)(=[O:4])[CH3:3].[NH:28]1[C:36]2C(=CC=CC=2)C(/C=C/C2C=C(C=CC=2)C(O)=[O:43])=N1.[CH3:48][N:49]1[CH2:54][CH2:53]OC[CH2:50]1>>[C:2]([NH:5][CH2:6][CH2:7][NH2:8])(=[O:4])[CH3:3].[OH2:43].[OH:43][N:19]1[C:18]2[CH:17]=[CH:16][CH:12]=[CH:53][C:54]=2[N:49]=[N:20]1.[ClH:1].[CH2:9]([N:8]=[C:7]=[N:28][CH2:36][CH2:53][CH2:54][N:49]([CH3:48])[CH3:50])[CH3:10] |f:0.1,5.6,7.8|
|
Name
|
|
Quantity
|
420 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)NCCNC(C1=CC(=CC=C1)\C=C\C1=NNC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)/C=C/C=1C=C(C(=O)O)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.82 mmol | |
AMOUNT: MASS | 290 mg |
Name
|
|
Type
|
product
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.46 mmol | |
AMOUNT: MASS | 332 mg |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.66 mmol | |
AMOUNT: MASS | 510 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |